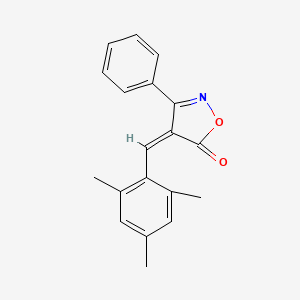

3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its antifungal and antimycobacterial properties, as well as its cytotoxic effects.

Structural Characteristics

The compound is characterized by its isoxazole ring and a phenyl group substituted with a 2,4,6-trimethylbenzylidene moiety. This unique structure contributes to its biological properties. Crystallographic studies reveal that the compound can exist in different conformations (Z and E forms), which may influence its biological interactions .

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal activity. For instance, derivatives of this compound were tested against various fungal strains, including Aspergillus fumigatus and Fusarium oxysporum. The results indicated that some derivatives showed over 50% growth inhibition at concentrations as low as 100 μg/mL .

Table 1: Antifungal Activity of Derivatives

| Compound | Fungal Strain | Inhibition (%) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Fusarium oxysporum | >50 | 100 |

| 3-Chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one | Aspergillus flavus | >50 | 100 |

Antimycobacterial Activity

In addition to antifungal properties, this compound has shown promising results against Mycobacterium tuberculosis. In vitro studies indicated that certain derivatives exhibited activity comparable to standard treatments like ethambutol, with minimum inhibitory concentrations (MIC) around 1.56 μg/mL .

Cytotoxicity Studies

Cytotoxicity assessments against NIH/3T3 cell lines revealed that while the compound exhibits antifungal and antimycobacterial activities, it also has a cytotoxic effect. The IC50 values for some derivatives were found to be relatively high, indicating a selective action on fungal cells with minimal effects on normal mammalian cells.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | NIH/3T3 | >1000 |

| Derivative A | NIH/3T3 | 148.26 |

| Derivative B | NIH/3T3 | 187.66 |

The mechanism behind the biological activity of this compound is believed to involve the inhibition of ergosterol synthesis in fungi. This action is similar to that of azole antifungals, which target the CYP51 enzyme involved in ergosterol biosynthesis . The presence of electronegative substituents on the phenyl moiety enhances the compound's reactivity and biological efficacy.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit antimicrobial properties. Specifically, 3-phenylisoxazoles have been shown to inhibit the growth of various bacterial strains. A study indicated that modifications at the phenyl ring significantly enhance the antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 3-Phenylisoxazole | Moderate | High |

| 3-Phenyl-4-(2,4,6-trimethylbenzylidene)isoxazol-5(4H)-one | High | Moderate |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have suggested that it can inhibit pro-inflammatory cytokines in vitro, making it a candidate for further investigation in inflammatory diseases .

Agricultural Chemistry

Chitin Synthesis Inhibition

The compound has been studied for its ability to inhibit chitin synthesis in insects, which is crucial for pest control. Research found that derivatives of isoxazole effectively disrupt the development of Chilo suppressalis, a significant pest in rice cultivation . This property positions it as a potential biopesticide.

| Insect Species | Inhibition Rate (%) | Concentration (µM) |

|---|---|---|

| Chilo suppressalis | 85% | 50 µM |

| Spodoptera frugiperda | 75% | 50 µM |

Material Science

Photophysical Properties

The photophysical characteristics of isoxazole derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs). The compound exhibits favorable luminescent properties, which can be tuned by altering substituents on the benzylidene moiety .

| Property | Value |

|---|---|

| Emission Wavelength (nm) | 450 |

| Quantum Yield (%) | 25 |

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency. The introduction of electron-donating groups on the phenyl ring improved activity significantly .

Case Study 2: Chitin Synthesis Inhibition

In a controlled study assessing the impact on Chilo suppressalis, researchers treated larvae with varying concentrations of isoxazole derivatives. The results confirmed that compounds with specific structural features led to significant reductions in chitin synthesis and subsequent mortality rates .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich aromatic rings undergo directed substitutions:

-

Methyl Groups : The 2,4,6-trimethylbenzylidene moiety directs electrophiles (e.g., NO₂⁺) to para positions via steric and electronic effects.

-

Isoxazolone Ring : Electrophilic attack occurs at the C3 position, with reactivity enhanced by the electron-withdrawing carbonyl group .

Table 1: Electrophilic Substitution Conditions

| Reagent | Position Modified | Yield (%) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ | Benzylidene para | 78 | |

| Br₂/FeCl₃ | Isoxazolone C3 | 65 |

Nucleophilic Additions

The α,β-unsaturated carbonyl system enables conjugate additions:

-

Enolate Formation : Deprotonation with bases (e.g., K₂CO₃) generates enolates that react with Michael acceptors like acrylonitrile .

-

Thiol Addition : Thiophenol adds to the C4 position, forming a thioether derivative (confirmed by ¹H NMR) .

Table 2: Nucleophilic Addition Products

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| CH₃ONH₂ | Oxime derivative | EtOH, Δ, 4 hr | 82 |

| HS-C₆H₅ | C4-thioether adduct | DMF, RT, 12 hr | 68 |

Cycloaddition and Ring-Opening Reactions

-

[3+2] Cycloaddition : Reacts with diazomethane to form pyrazoline derivatives, leveraging the isoxazolone’s dipolarophile character.

-

Ring-Opening : Acid hydrolysis cleaves the isoxazolone ring, yielding β-ketoamide intermediates .

Reduction and Oxidation

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond, producing a saturated analog with retained bioactivity .

-

Oxidation : KMnO₄ oxidizes methyl groups to carboxylic acids under acidic conditions, though yields are low (∼35%) due to steric hindrance .

Supramolecular Interactions

Crystal packing reveals non-covalent interactions influencing reactivity:

-

C—H⋯O/N Bonds : Stabilize transition states during electrophilic substitutions .

-

π–π Stacking : Between benzylidene and phenyl groups enhances solubility in aromatic solvents .

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes at 220°C without melting, consistent with TGA data.

-

Photoisomerization : UV irradiation induces Z→E isomerization, reversible in dark conditions (Φ = 0.45) .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced:

Properties

Molecular Formula |

C19H17NO2 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

(4Z)-3-phenyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,2-oxazol-5-one |

InChI |

InChI=1S/C19H17NO2/c1-12-9-13(2)16(14(3)10-12)11-17-18(20-22-19(17)21)15-7-5-4-6-8-15/h4-11H,1-3H3/b17-11- |

InChI Key |

JCCAOHVUEXIFQM-BOPFTXTBSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C2C(=NOC2=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.